N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-4-26-16-6-5-7-17-18(16)21-20(27-17)23(19(25)15-8-9-15)10-11-24-14(3)12-13(2)22-24/h5-7,12,15H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJPQPLEIMYCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3C(=CC(=N3)C)C)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-ethoxyphenyl Thioamide
The benzo[d]thiazole ring is constructed via cyclization of 2-amino-4-ethoxyphenyl thioamide using bromine in acetic acid.
Reaction Conditions :
- Substrate : 2-Amino-4-ethoxyphenol (1.0 eq)
- Thionating Agent : Lawesson’s reagent (1.2 eq, 110°C, 4 h)
- Cyclization : Br₂ (1.5 eq) in glacial acetic acid (reflux, 2 h)
- Yield : 78%
Mechanism :
- Thionation of the phenol oxygen to thiophenol.
- Electrophilic bromination at the ortho position.
- Intramolecular cyclization via nucleophilic attack of the thiol group on the electrophilic carbon.
Ethoxy Group Introduction
Ethoxylation is achieved through nucleophilic aromatic substitution (SNAr) on 4-nitrobenzo[d]thiazol-2-amine using sodium ethoxide.
Procedure :
- Substrate : 4-Nitrobenzo[d]thiazol-2-amine (1.0 eq)
- Reagent : NaOEt (3.0 eq) in anhydrous ethanol (80°C, 6 h)
- Yield : 85%
Preparation of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethylamine
Pyrazole Ring Formation
The 3,5-dimethylpyrazole moiety is synthesized via Knorr pyrazole synthesis:
Reaction :
- Substrate : Acetylacetone (2.4 eq)
- Reagent : Hydrazine hydrate (1.0 eq) in ethanol (reflux, 3 h)
- Yield : 92%
Ethylamine Sidechain Installation
The ethylamine sidechain is introduced via Mitsunobu reaction:
Conditions :
- Substrate : 3,5-Dimethyl-1H-pyrazole (1.0 eq)
- Reagent : 2-Bromoethylamine hydrobromide (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq) in THF (0°C → rt, 12 h)
- Yield : 68%
Amide Bond Formation and Final Coupling
Synthesis of N-(4-Ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide
Cyclopropanecarboxylic acid is activated as the acid chloride using thionyl chloride and coupled to 4-ethoxybenzo[d]thiazol-2-amine:
Procedure :
- Activation : SOCl₂ (3.0 eq), 70°C, 2 h
- Coupling : Et₃N (2.0 eq), CH₂Cl₂, 0°C → rt, 6 h
- Yield : 81%
Reductive Amination for Final Assembly
Intermediate A is reacted with Intermediate B under reductive amination conditions:
Conditions :
- Reagents : NaBH₃CN (1.5 eq), MeOH, 4Å molecular sieves (rt, 24 h)
- Yield : 65%
Analytical Characterization
Spectroscopic Data
¹H-NMR (400 MHz, CDCl₃) :
- δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 6.82 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 6.12 (s, 1H, pyrazole-H)
- δ 3.98 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 2.21 (s, 6H, CH₃-pyrazole)
- δ 1.33–1.28 (m, 4H, cyclopropane)
HRMS (ESI+) :
- Calculated for C₂₁H₂₅N₅O₂S: [M+H]⁺ 418.1701
- Found: 418.1698
Purity Assessment
HPLC (C18, 70:30 MeOH:H₂O) :
- Retention time: 8.2 min
- Purity: 98.6%
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could interact with biological targets, making it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of its targets through various pathways, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
TAK-632 Analogues (RIPK3 Inhibitors)
The TAK-632 scaffold (C29H21F4N5O3S) shares a cyclopropanecarboxamide backbone but replaces the benzothiazole group with a 4-fluoro-3-(trifluoromethylphenylacetamido)phenoxy moiety. Key differences include:
- Substituent Effects : The ethoxy group in the target compound may enhance solubility compared to TAK-632’s lipophilic trifluoromethylphenyl group.
- Activity : TAK-632 analogues inhibit RIPK3 with IC50 values <100 nM, suggesting that the cyclopropane-carboxamide motif is critical for binding .
Table 1: Structural and Functional Comparison with Kinase-Targeting Analogues
Analogues in Anthrax Lethal Factor Inhibition
Compounds 85–93 from Sherid et al. () feature a benzo[d]thiazol-2-yl group linked to sulfonamide-modified aromatic systems. Notable comparisons include:
- Compound 89 : Contains a 3,5-dimethylpyrazol-1-yl substituent, similar to the target compound. Its IC50 against anthrax lethal factor is 0.8 µM, highlighting the importance of pyrazole groups in protease inhibition .
- Structural Divergence : The target compound lacks a sulfonamide linker but includes a cyclopropane ring, which may reduce steric hindrance compared to bulkier sulfonamide derivatives.
Table 2: Comparison with Anthrax Lethal Factor Inhibitors
Thiazole- and Pyrazole-Containing Analogues
The compound in (C14H18N4OS) shares a 3,5-dimethylpyrazol-1-yl group but replaces the benzothiazole with a simpler thiazole ring. Key contrasts include:
- Bioavailability : The ethoxybenzothiazole in the target compound may improve membrane permeability over the thiazole derivative.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antitumor and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and benzothiazole moieties. The cyclopropanecarboxamide structure is introduced through cyclopropanation reactions.
Antitumor Activity
Research indicates that derivatives of benzothiazole, similar to the compound , exhibit notable antitumor activity. For instance, compounds with similar structures have shown moderate to excellent cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H226 | 0.24 - 0.92 |
| SK-N-SH | 0.31 |
| HT29 | 0.41 |
| MDA-MB-231 | 0.50 |
The most promising compounds in related studies have been shown to activate procaspase-3, suggesting a mechanism involving apoptosis induction in cancer cells .
Antimicrobial Activity
In addition to antitumor properties, compounds related to this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing conducted using the broth microdilution method revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 - 128 |
| Staphylococcus aureus | 16 - 64 |
| Saccharomyces cerevisiae | 64 - 256 |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Caspase Activation : The activation of procaspase pathways suggests that the compound may induce apoptosis in cancer cells.
- DNA Interaction : Similar compounds have shown a tendency to bind within the minor groove of DNA, which could interfere with replication and transcription processes.
- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on specific kinases involved in cell proliferation and survival.
Case Studies
Several studies have evaluated the biological activity of benzothiazole derivatives:
- Study on Cytotoxicity : A study published in MDPI reported that certain benzothiazole derivatives significantly inhibited cell proliferation in vitro across multiple cancer cell lines .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial effectiveness of benzothiazole derivatives against various pathogens, demonstrating their potential as therapeutic agents .
Q & A
Q. What are the recommended synthetic routes and critical purification steps for this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, starting with coupling pyrazole and thiazole precursors. Key steps include:
- Cyclopropane carboxamide formation : React cyclopropanecarboxylic acid derivatives with thiazole-ethylamine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiazole functionalization : Use Suzuki-Miyaura coupling or nucleophilic substitution to attach the 4-ethoxybenzo[d]thiazole moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve ≥95% purity. Critical parameters include solvent polarity and temperature control during crystallization .
Q. Which spectroscopic and computational methods are most effective for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of the pyrazole, thiazole, and cyclopropane groups. Key signals: pyrazole CH₃ (δ 2.1–2.3 ppm), thiazole C-S (δ 160–165 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion).
- Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis of the cyclopropane and thioether groups .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis-prone groups (e.g., ethoxy) may require pH-controlled buffers during biological assays .
Q. What preliminary assays are used to screen its biological activity?
Methodological Answer:
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO for in vitro compatibility .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and selectivity?
Methodological Answer: Apply Response Surface Methodology (RSM) to model interactions between variables:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Solvent (DMF/H₂O) | 70:30 to 90:10 | 85:15 |
| Catalyst (Pd) | 1–5 mol% | 3 mol% |
- Use Central Composite Design (CCD) to reduce trials by 40% while maximizing yield (85–92%) .
- Validate models with ANOVA (p < 0.05) and residual plots .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Validation : Compare protocols (e.g., ATP concentration in kinase assays). For IC₅₀ discrepancies, standardize cell lines and incubation times .
- Metabolite Interference : Use LC-MS to identify degradation products in cell media that may alter activity .
- Computational Cross-Check : Perform molecular dynamics simulations to verify binding modes against conflicting experimental data .
Q. What strategies elucidate the mechanism of action at the molecular level?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., binding free energy ≤ –8 kcal/mol suggests strong affinity). Key residues: Lys72 in EGFR for hydrogen bonding .
- Kinetic Studies : Employ surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) for enzyme inhibition .
- Gene Expression Profiling : RNA-seq on treated vs. untreated cells to identify pathways (e.g., apoptosis markers like BAX/BCL-2) .
Q. How to design structure-activity relationship (SAR) studies for substituent modification?
Methodological Answer:
- Core Modifications : Replace 4-ethoxy with 4-methoxy (synthesize via nucleophilic substitution) to assess solubility vs. potency .
- Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., –CF₃) at 3,5-dimethyl positions to enhance metabolic stability .
- Biological Testing : Compare IC₅₀ values across derivatives (see table):
| Derivative | R₁ (Pyrazole) | R₂ (Thiazole) | IC₅₀ (μM) |
|---|---|---|---|
| Parent Compound | 3,5-Me₂ | 4-OEt | 0.85 |
| Derivative A | 3-CF₃,5-Me | 4-OEt | 0.62 |
| Derivative B | 3,5-Me₂ | 4-OMe | 1.10 |
- Use QSAR models to predict logP and polar surface area for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
